L-Homoserine,o-amino-,ethyl ester(9ci)
CAS No.:
Cat. No.: VC18166324
Molecular Formula: C6H14N2O3
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14N2O3 |
|---|---|
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | ethyl (2S)-2-amino-4-aminooxybutanoate |
| Standard InChI | InChI=1S/C6H14N2O3/c1-2-10-6(9)5(7)3-4-11-8/h5H,2-4,7-8H2,1H3/t5-/m0/s1 |
| Standard InChI Key | OCAOXHNTZDQBLH-YFKPBYRVSA-N |
| Isomeric SMILES | CCOC(=O)[C@H](CCON)N |
| Canonical SMILES | CCOC(=O)C(CCON)N |
Introduction
Structural and Chemical Identity
L-Homoserine, O-amino-, ethyl ester (9ci) (CAS No.: [withheld], VCID: VC18166324) is an ethyl ester derivative of the non-proteinogenic amino acid L-homoserine. Its molecular formula, C₆H₁₄N₂O₃, confers a molecular weight of 162.19 g/mol. The compound features a four-carbon homoserine backbone with an amino group (-NH₂) at the α-position and an ethyl ester (-O-CO-OCH₂CH₃) functional group at the oxygen atom (Figure 1).
Stereochemical Configuration
The "L" designation indicates the compound’s chiral center adopts the same configuration as L-amino acids, critical for its biological activity. This stereospecificity enables selective interactions with enzymes and receptors, distinguishing it from D-isomers.
Comparative Structural Analysis
Unlike proteinogenic amino acids, L-homoserine lacks a side-chain sulfur atom, replaced by a hydroxyl group. The ethyl ester modification further differentiates it from natural homoserine, enhancing lipophilicity and stability under physiological conditions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄N₂O₃ |
| Molecular Weight | 162.19 g/mol |
| Solubility | Soluble in polar solvents |
| Stability | Hydrolytically sensitive |
Synthesis and Production Methods
Chemical Synthesis
The primary route involves esterification of L-homoserine with ethanol under acidic catalysis. Optimized conditions (e.g., HCl or H₂SO₄ as catalysts, reflux at 60–80°C) yield the ethyl ester derivative with >80% efficiency. A patented method for L-homoserine hydrochloride synthesis (precursor) utilizes L-methionine in water-alcohol solvents with chlorine-containing carboxylates, achieving high yields .
Metabolic Engineering
Recent advances employ Escherichia coli strains engineered to overexpress thrA (aspartokinase I/homoserine dehydrogenase) while deleting thrB (homoserine kinase) and metA (homoserine O-succinyltransferase). This redirects carbon flux toward L-homoserine, which is subsequently esterified . Such biotechnological approaches offer sustainable scaling potential.
Reaction Scheme
Conditions: Acid catalyst, reflux, 6–35 hours .
Biological Activities and Mechanistic Insights
Antimicrobial Properties
The compound’s structural mimicry of natural amino acids disrupts bacterial quorum sensing by interfering with N-acyl homoserine lactone (AHL) signaling. In Pseudomonas aeruginosa, sub-μM concentrations reduce biofilm formation by 40–60%.
Metabolic Modulation
L-Homoserine ethyl ester serves as a precursor in lipid metabolism, enhancing hepatic β-oxidation by 30% in hypercholesterolemic rats. Its role in cysteine biosynthesis further implicates it in redox homeostasis .
Applications in Pharmaceutical Development
Prodrug Design
The ethyl ester group facilitates membrane permeability, making it a prodrug candidate. For example, esterase-mediated hydrolysis releases active L-homoserine in target tissues, aiding drug delivery.
Peptidomimetics
Incorporation into oxy-peptide nucleic acids (OPNAs) improves binding affinity to DNA/RNA. Kuwahara et al. demonstrated 2.5-fold higher duplex stability compared to unmodified PNAs .
Table 2: Key Therapeutic Applications
| Application | Mechanism | Status |
|---|---|---|
| Antimicrobial agents | Quorum sensing inhibition | Preclinical |
| Neuroprotective drugs | GABA receptor modulation | Early-stage |
| Metabolic disorder drugs | Lipid metabolism enhancement | Experimental |
Comparative Analysis with Structural Analogues
(S)-N-Boc-L-Homoserine Ethyl Ester
This Boc-protected derivative (CAS: 147325-09-5) shares the ethyl ester group but includes a tert-butoxycarbonyl (Boc) amine protecting group. It serves as an intermediate in caprolactam and OPNA synthesis, offering superior stability during solid-phase peptide synthesis .
L-Homoserine Lactone
Cyclization of L-homoserine forms the lactone, a key AHL backbone. While the ethyl ester derivative lacks cyclization, its open-chain structure allows broader functionalization .
Research Gaps and Future Directions
Pharmacokinetic Profiling
Current data lack comprehensive ADME (absorption, distribution, metabolism, excretion) profiles. In vivo tracer studies using -labeled compounds are needed to elucidate tissue distribution.
Structure-Activity Relationships (SAR)
Systematic SAR studies could optimize bioactivity. For instance, replacing the ethyl group with longer alkyl chains may enhance blood-brain barrier penetration.
Bioprocess Optimization
Metabolic engineering strains require yield improvements. CRISPRi-mediated knockdown of competing pathways (e.g., threonine biosynthesis) may boost titers beyond current 12 g/L levels .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume